molecular formula C6H11NOS B133341 (1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol CAS No. 154396-79-9

(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol

Cat. No. B133341
M. Wt: 145.23 g/mol
InChI Key: BCEHJMRYTZZJDQ-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol is a chemical compound that has shown great potential in scientific research. It is a cyclopentene derivative that has been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell growth and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol include the inhibition of inflammation and tumor growth. It has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol in lab experiments include its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a valuable compound for the study of these diseases. However, the limitations of using ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol in lab experiments include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol. These include further studies on its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It is also important to determine its safety and efficacy in humans. Additionally, further studies on its mechanism of action and its effects on specific enzymes and proteins in the body are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol involves the reaction of cyclopentadiene with sulfuric acid to form cyclopentadiene sulfonic acid. This is followed by the reaction of cyclopentadiene sulfonic acid with methylamine to form ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol.

Scientific Research Applications

((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol has been studied extensively for its potential in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

154396-79-9

Product Name

(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol

InChI

InChI=1S/C6H11NOS/c1-9-6-4(7)2-3-5(6)8/h2-6,8H,7H2,1H3/t4-,5+,6+/m0/s1

InChI Key

BCEHJMRYTZZJDQ-KVQBGUIXSA-N

Isomeric SMILES

CS[C@@H]1[C@H](C=C[C@H]1O)N

SMILES

CSC1C(C=CC1O)N

Canonical SMILES

CSC1C(C=CC1O)N

synonyms

2-Cyclopenten-1-ol,4-amino-5-(methylthio)-,[1R-(1alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

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